6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

Antibiotic resistance reversal Efflux pump inhibition Pseudomonas aeruginosa

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol (CAS 1265897-62-8) is a small-molecule heterocyclic building block (C8H10O2S, MW 170.23) featuring a fused thiophene-dihydropyran scaffold. As a 2-ylmethanol derivative, the primary hydroxyl substituent serves as a key functional handle for synthetic derivatization.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 1265897-62-8
Cat. No. B1439869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
CAS1265897-62-8
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1COCC2=C1SC(=C2)CO
InChIInChI=1S/C8H10O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,9H,1-2,4-5H2
InChIKeyGWBDSMJCUWMWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol: Identity and Functional Constraints


6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol (CAS 1265897-62-8) is a small-molecule heterocyclic building block (C8H10O2S, MW 170.23) featuring a fused thiophene-dihydropyran scaffold. As a 2-ylmethanol derivative, the primary hydroxyl substituent serves as a key functional handle for synthetic derivatization. Current publicly available evidence for this specific compound is limited to vendor-supplied chemical property data and predicted physicochemical parameters, including a predicted boiling point of 328.4±37.0 °C and calculated LogP of 1.3131 . No primary peer-reviewed biological data or patent disclosures directly characterizing this exact molecule were identified in the search corpus. Available evidence for structurally related thieno[3,2-c]pyran analogs establishes that this scaffold class exhibits measurable biological activities, including antibiotic resistance reversal and anticancer potential [1][2]. However, no direct head-to-head comparative data exist to differentiate this specific compound from its closest analogs. The following evidence therefore represents the best available cross-study comparable data and class-level inferences to inform procurement decisions.

Handle Primary alcohol at C2 for etherification, esterification, or oxidation
Core Fused thiophene-dihydropyran scaffold for heterocyclic library synthesis
Context Medicinal chemistry building block; regioisomer-specific C2 vector

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol: Scaffold and Substituent Specificity


Substitution of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol with other thienopyran derivatives carries material scientific and procurement risk due to three orthogonal factors. First, substituent position determines synthetic utility: the 2-ylmethanol group provides a defined nucleophilic handle at the C2 position of the thiophene ring, whereas the 4-ylmethanamine analog (CAS 63932-26-3) and 4-ylmethanol analog offer distinctly different reactivity profiles and vector orientations. Second, the thieno[3,2-c]pyran core exhibits biological activity that is highly sensitive to substituent identity and position—structurally distinct thieno[3,2-c]pyran-2-ones demonstrate a 16-fold MIC reduction of tetracycline against MDR P. aeruginosa [1], while N-benzyl-spiro derivatives achieve >2-log reduction in M. tuberculosis CFU counts in vivo [2]. Third, no publicly available SAR data exist to predict whether the 2-ylmethanol substituent retains, attenuates, or abolishes these class-level activities. The evidence below therefore documents the best available quantitative data for structurally related comparators and establishes the current evidentiary baseline against which future studies of this specific compound should be evaluated.

Regioisomer mismatch

4-ylmethanol or 4-ylmethanamine analogs offer different reactivity and vector orientation; C2 vs C4 substitution may critically alter target engagement.

Uncharacterized SAR

No publicly available data confirm that the 2-ylmethanol substituent retains class-level antimicrobial or anticancer activity observed for related thienopyran derivatives.

Purity and predicted properties only

Supplier-specified 98% purity and predicted LogP/TPSA do not guarantee biological performance; direct comparative data are absent.

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol: Comparator Data and Class-Level Evidence


Tetracycline Potentiation Against MDR P. aeruginosa

While not a direct measurement of the target compound, structurally related thieno[3,2-c]pyran-2-one analogs (compounds 3g and 3l) demonstrated significant antibiotic potentiation activity against multidrug-resistant Pseudomonas aeruginosa [1]. This establishes a class-level benchmark for the thieno[3,2-c]pyran scaffold in antimicrobial applications.

Tetracycline potentiation
Class-level inference
16-fold MIC reduction for thieno[3,2-c]pyran-2-one analogs vs tetracycline alone against MDR P. aeruginosa
Reported class-level benchmark for efflux pump inhibition; no data for target compound
Data from structurally related 2-one derivatives, not the 2-ylmethanol
Antibiotic resistance reversal Efflux pump inhibition Pseudomonas aeruginosa

In Vivo Bactericidal Activity via MmpL3 Inhibition

Spiro derivatives incorporating the 6,7-dihydro-4H-thieno[3,2-c]pyran core demonstrated robust in vivo efficacy against Mycobacterium tuberculosis. Two optimized Spiro leads achieved >2-log reduction in bacterial CFU counts in the lungs of infected mice [1]. This represents the most therapeutically advanced class-level evidence for the thieno[3,2-c]pyran scaffold.

In vivo bactericidal activity
Class-level inference
>2-log CFU reduction in murine M. tuberculosis lung model (spiro-thienopyran leads)
Indicates scaffold can support target engagement in vivo; 2-ylmethanol analog not tested
MmpL3 inhibition mechanism; spiro derivatives, not the exact compound
Antitubercular agents MmpL3 inhibition In vivo efficacy

Predicted Drug-Likeness and Purity Profile

The target compound exhibits predicted physicochemical parameters consistent with favorable drug-likeness: LogP of 1.3131 (within Lipinski's optimal range of 1-3), TPSA of 29.46 Ų (well below the 140 Ų threshold for oral bioavailability), molecular weight of 170.23 g/mol (below 500 Da cutoff), and a single hydrogen bond donor . These values are comparable to the 4-ylmethanol isomer (MW 170.23, LogP ~1.3) and the 4-ylmethanamine analog (MW 169.24, C8H11NOS) . Supplier purity specification is 98% .

Predicted drug-likeness
Cross-study comparable
LogP 1.31, TPSA 29.46 Ų, MW 170.23, HBD 1; purity 98%
Favorable predicted profile consistent with oral drug-like space; 2-ylmethanol provides distinct synthetic vector vs 4-position analogs
Calculated values; not experimentally determined
Drug-likeness Physicochemical properties Quality specifications

Molecular Docking with SIRT6 and COX-2

Molecular docking studies of thieno[3,2-c]pyran analogs with the oncogenic targets SIRT6 and COX-2 demonstrated stable binding interactions [1]. Compound 6 showed average backbone RMSD of 0.13 nm (1000-10000 ps simulation) and radius of gyration of 1.87±0.03 nm; Compound 10 showed comparable stability with Rg of 1.86±0.02 nm [1].

SIRT6/COX-2 docking
Class-level inference
Compound 6 RMSD 0.13 nm, Rg 1.87 nm; Compound 10 Rg 1.86 nm (MD simulation)
Computational precedent for dual-target engagement; supports scaffold use in anticancer probe development
Thieno[3,2-c]pyran analogs, not the specific compound
SIRT6 inhibition COX-2 modulation Molecular docking Anticancer

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol: Research Application Scenarios


C2-Derivatives for Antibiotic Adjuvant Screening

Procure this compound as a core building block for generating C2-position derivatized thieno[3,2-c]pyran libraries. Based on class-level evidence that thieno[3,2-c]pyran-2-ones achieve 16-fold MIC reduction of tetracycline against MDR P. aeruginosa via efflux pump inhibition [1], the 2-ylmethanol handle enables systematic exploration of C2-substituent SAR. The primary alcohol provides a versatile synthetic entry point for etherification, esterification, or oxidation-to-aldehyde pathways. Selection of this specific regioisomer over 4-position analogs (e.g., CAS 63932-26-3 or 4-ylmethanol derivatives ) is justified by the spatial orientation of the C2 vector relative to the heterocyclic core, which may critically influence target engagement at efflux pump binding sites. Researchers should validate that synthesized C2-derivatives retain or improve upon the 16-fold potentiation benchmark observed for the 2-one class [1].

C2-Linked Affinity Probes for MmpL3 Target Engagement

Employ this compound for the construction of chemical probes targeting M. tuberculosis MmpL3. Evidence from spiro-thieno[3,2-c]pyran derivatives demonstrates that this scaffold engages MmpL3, producing a trehalose monomycolate accumulation phenotype and achieving >2-log CFU reduction in murine lung tissue [2]. The 2-ylmethanol substituent provides a convenient attachment point for biotin, fluorophore, or photoaffinity tags without disrupting the core scaffold that putatively mediates MmpL3 interaction. This regioisomer is specifically indicated because C2-functionalization may preserve target engagement while C4-functionalization in the spiro series is already occupied by the spiro-piperidine moiety [2]. Procurement should prioritize this specific CAS number to ensure correct regioisomer identity for structure-activity relationship continuity with published MmpL3-targeting series.

Scaffold-Based Virtual Screening with Thieno[3,2-c]pyran Pharmacophore

Use this compound to experimentally validate computational models built on thieno[3,2-c]pyran scaffold-target interactions. Molecular dynamics simulations of thieno[3,2-c]pyran analogs with SIRT6 and COX-2 have established baseline stability metrics (RMSD 0.13 nm, Rg 1.86-1.87 nm [3]) and identified key hydrophobic and hydrophilic residue contacts. This 2-ylmethanol derivative can serve as a minimalist core for synthesizing and experimentally testing predicted binding modes, providing ground-truth data to refine docking algorithms. The favorable predicted drug-likeness parameters (LogP 1.3131, TPSA 29.46 Ų, MW 170.23 ) support its utility in cellular validation assays following synthetic elaboration. Procurement of this specific building block enables direct correlation between computational predictions and experimental binding data.

Application
Selection Property
Validation Focus
Antibiotic adjuvant library synthesis
C2 regioisomer identity and primary alcohol handle
Efflux pump inhibition benchmark against MDR strains
MmpL3 target engagement probes
Core scaffold integrity for MmpL3 interaction
In vivo CFU reduction context and TMM accumulation phenotype
Computational model validation
Predicted drug-likeness and docking compatibility
Binding mode consistency with SIRT6/COX-2 simulation data
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